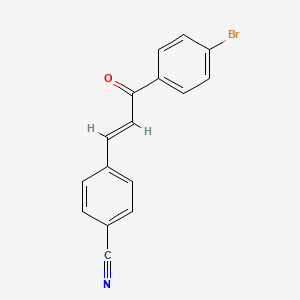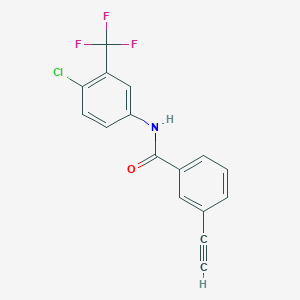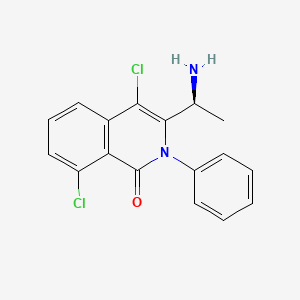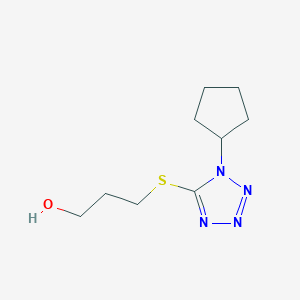
(E)-4-(3-(4-Bromophenyl)-3-oxoprop-1-en-1-yl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-4-(3-(4-Bromophenyl)-3-oxoprop-1-en-1-yl)benzonitrile is an organic compound characterized by the presence of a bromophenyl group, a nitrile group, and an enone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (E)-4-(3-(4-Bromophenyl)-3-oxoprop-1-en-1-yl)benzonitrile typically involves the following steps:
Aldol Condensation: The initial step involves the aldol condensation of 4-bromobenzaldehyde with acetophenone to form (E)-4-(4-bromophenyl)-3-buten-2-one.
Nitrile Introduction:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the enone moiety, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine, or the enone moiety, converting it to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(E)-4-(3-(4-Bromophenyl)-3-oxoprop-1-en-1-yl)benzonitrile has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of (E)-4-(3-(4-Bromophenyl)-3-oxoprop-1-en-1-yl)benzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The enone moiety can participate in Michael addition reactions, while the nitrile group can engage in hydrogen bonding or other interactions with biological macromolecules.
Comparación Con Compuestos Similares
- (E)-4-(3-(4-Chlorophenyl)-3-oxoprop-1-en-1-yl)benzonitrile
- (E)-4-(3-(4-Fluorophenyl)-3-oxoprop-1-en-1-yl)benzonitrile
- (E)-4-(3-(4-Methylphenyl)-3-oxoprop-1-en-1-yl)benzonitrile
Comparison:
- Uniqueness: The presence of the bromophenyl group in (E)-4-(3-(4-Bromophenyl)-3-oxoprop-1-en-1-yl)benzonitrile imparts unique electronic and steric properties, influencing its reactivity and interactions.
- Reactivity: The bromine atom can participate in specific substitution reactions that are not possible with other halogens or substituents.
- Applications: The compound’s unique structure makes it suitable for specific applications in materials science and pharmaceuticals, where other similar compounds may not be as effective.
Propiedades
Fórmula molecular |
C16H10BrNO |
|---|---|
Peso molecular |
312.16 g/mol |
Nombre IUPAC |
4-[(E)-3-(4-bromophenyl)-3-oxoprop-1-enyl]benzonitrile |
InChI |
InChI=1S/C16H10BrNO/c17-15-8-6-14(7-9-15)16(19)10-5-12-1-3-13(11-18)4-2-12/h1-10H/b10-5+ |
Clave InChI |
BOCOTVVEFALFAI-BJMVGYQFSA-N |
SMILES isomérico |
C1=CC(=CC=C1/C=C/C(=O)C2=CC=C(C=C2)Br)C#N |
SMILES canónico |
C1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)Br)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9-Hydroxy-2-methyl-8-nitro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14910989.png)
![2-{(4E)-4-[2-(2,4-dinitrophenyl)hydrazinylidene]butyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14910992.png)
![n-(Tert-pentyl)tetrazolo[1,5-b]pyridazin-6-amine](/img/structure/B14910995.png)


![3-cyclopropyl-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B14911003.png)






![3-Iodo-1-methyl-6,7-dihydro-5H-cyclopenta[c]pyridine-6-carbaldehyde](/img/structure/B14911024.png)
